

Spectroscopic Characterization of Sofosbuvir Impurity C: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Sofosbuvir impurity C*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of **Sofosbuvir Impurity C** and other related degradation products. The information presented herein is collated from established scientific literature and is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of Sofosbuvir.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.^[1] As with any pharmaceutical compound, the presence of impurities can affect its efficacy and safety. Regulatory bodies, therefore, mandate the identification and characterization of any impurity present in a drug substance. **Sofosbuvir Impurity C**, with the molecular formula C₂₂H₂₉FN₃O₉P and a molecular weight of 529.45 g/mol, is a known process-related impurity or degradation product of Sofosbuvir.^{[2][3][4]}

Forced degradation studies are crucial in identifying potential degradation products that may form under various stress conditions, thereby helping to establish the stability-indicating nature of analytical methods.^{[5][6][7]}

Forced Degradation Studies of Sofosbuvir

Forced degradation studies are a cornerstone of impurity profiling. According to ICH guidelines, Sofosbuvir has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, to induce the formation of degradation products.[\[5\]](#)[\[6\]](#)

Summary of Degradation Conditions and Observations:

Stress Condition	Reagents and Conditions	Observation	Reference
Acid Hydrolysis	1N HCl at 80°C for 10 hours	Significant degradation observed.	[5]
0.1N HCl at 70°C for 6 hours	23% degradation.	[6]	
Base Hydrolysis	0.5N NaOH at 60°C for 24 hours	Significant degradation observed.	[5]
0.1N NaOH for 10 hours	50% degradation.	[6]	
Oxidative Degradation	30% H ₂ O ₂ at 80°C for 2 days	Minor degradation observed.	[5]
3% H ₂ O ₂ for 7 days	19.02% degradation.	[6]	
Cerium (IV) in sulfuric acid at 100°C	Susceptible to oxidative conditions.	[8]	
Thermal Degradation	50°C for 21 days	No significant degradation.	[6]
Photolytic Degradation	Exposure to 254 nm for 24 hours	No significant degradation.	[5]
Exposure to direct sunlight for 21 days	No significant degradation.	[6]	

Spectroscopic Characterization of Sofosbuvir Impurities

A combination of spectroscopic techniques is employed for the structural elucidation of impurities.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) are pivotal in determining the molecular weight and elemental composition of the impurities.

Quantitative Data for Sofosbuvir Degradation Products:

Degradation Product	Molecular Formula	m/z (protonated)	Technique	Reference
Acid Degradation Product	C16H18FN2O8P	417.0843	HRMS	[5]
Base Degradation Product A	C16H25FN3O9P	454.1369	HRMS	[5]
Base Degradation Product B	C13H19FN3O9P	Not Specified	HRMS	[5]
Oxidative Degradation Product	C22H27FN3O9P	528.1525	HRMS	[5]
DP I (Acidic)	Not Specified	488	LC-ESI-MS	[6]
DP II (Alkaline)	Not Specified	393.3	LC-ESI-MS	[6]
DP III (Oxidative)	Not Specified	393	LC-ESI-MS	[6]
Sofosbuvir	C22H29FN3O9P	530.3	UPLC-ESI-MS/MS	[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ^1H , ^{13}C , ^{31}P , and ^{19}F NMR, along with 2D techniques like HSQC and HMBC, provides detailed structural information, including the connectivity of atoms.

A study on the purity determination of Sofosbuvir using quantitative ^{31}P -NMR and ^1H -qNMR in DMSO-d6 showed purities of $99.10 \pm 0.30\%$ and $99.44 \pm 0.29\%$, respectively, demonstrating the utility of these methods for quantitative analysis.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of Sofosbuvir shows characteristic peaks at 3354 cm^{-1} (N-H stretch), 3249 cm^{-1} (enol O-H stretch), 3090 cm^{-1} (=C-H stretch), and 1718 cm^{-1} (C=O stretch).[\[8\]](#)[\[13\]](#) Analysis of the degradation products' FTIR spectra can reveal changes in these functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for quantitative analysis and to determine the wavelength of maximum absorbance (λ_{max}). Sofosbuvir exhibits a λ_{max} at approximately 260-261 nm.[\[1\]](#)[\[6\]](#)[\[14\]](#)[\[15\]](#) This technique is valuable for developing stability-indicating HPLC methods where the analyte and its impurities are monitored at this wavelength.[\[5\]](#)[\[16\]](#)

Experimental Protocols

Forced Degradation Protocol

- Acid Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl and reflux for 10 hours at 80°C . Neutralize the solution with ammonium bicarbonate and lyophilize to obtain the crude solid.[\[5\]](#)
- Base Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH and maintain at 60°C for 24 hours. Neutralize with HCl and evaporate to obtain the solid.[\[5\]](#)
- Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H_2O_2 and keep at 80°C for two days. Evaporate the solution to get the solid.[\[5\]](#)
- Sample Preparation for Analysis: Dissolve the resulting solids in a suitable mobile phase (e.g., 50:50 acetonitrile:water) for chromatographic analysis.[\[5\]](#)

UPLC/RP-HPLC Method for Impurity Profiling

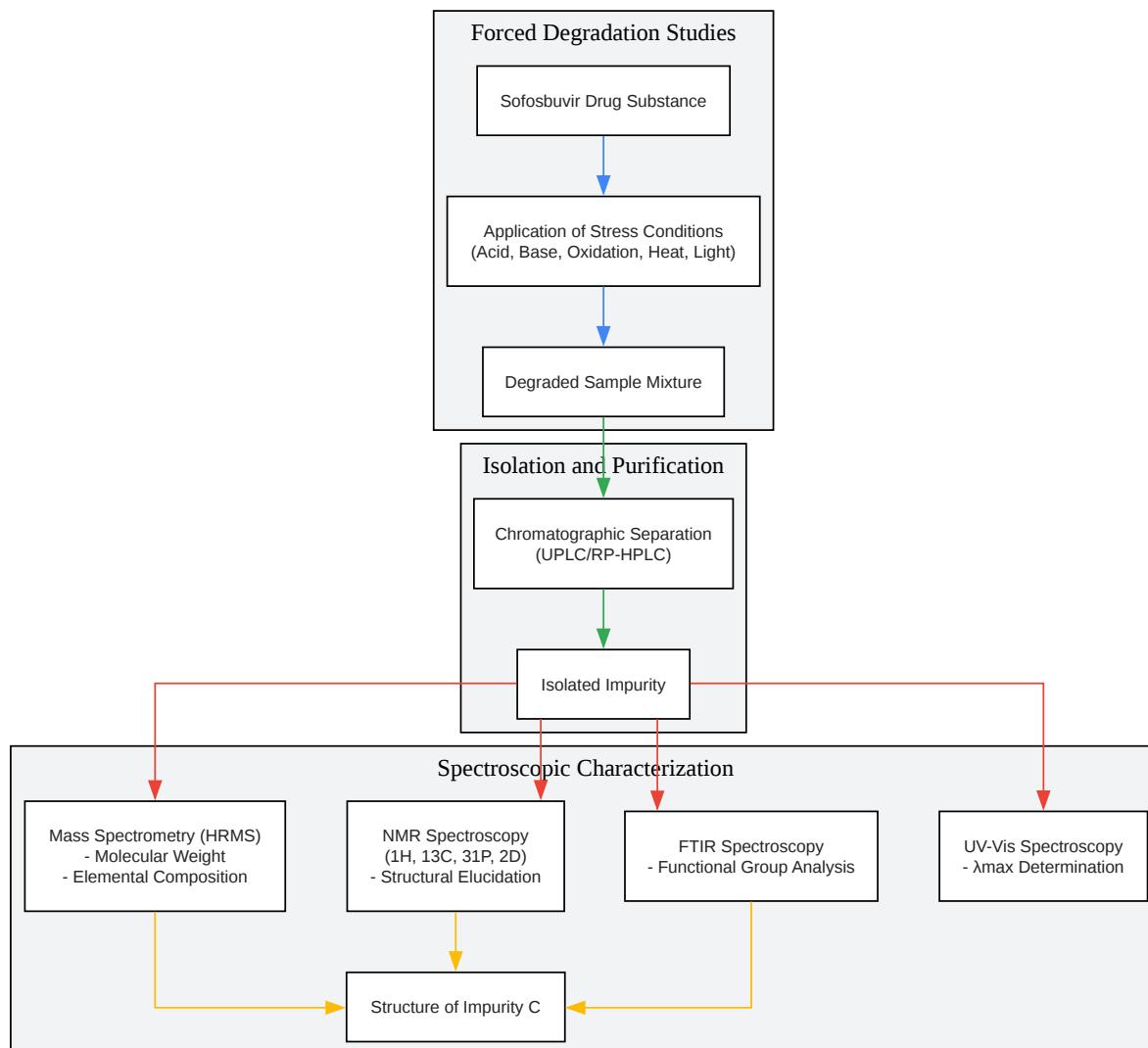
- Column: X-BridgeTM BEH C18 (100 × 4.6) mm, 2.5 μm .[\[5\]](#)
- Mobile Phase: A gradient elution of 0.1% formic acid in water and acetonitrile.[\[5\]](#)
- Flow Rate: 0.6 mL/min.[\[5\]](#)
- Column Temperature: 35°C.[\[5\]](#)
- Injection Volume: 2.5 μL .[\[5\]](#)
- Detection Wavelength: 260 nm.[\[5\]](#)

Spectroscopic Analysis

- NMR: Spectra are typically recorded on a 400 MHz instrument. Samples are dissolved in deuterated solvents like DMSO-d6 or MeOD. D2O exchange experiments are used to confirm protons attached to heteroatoms.[\[5\]](#)
- Mass Spectrometry: High-resolution mass spectra are acquired using techniques like ESI-QTOF.
- FTIR: Spectra are recorded using a KBr dispersion method.[\[5\]](#)
- UV-Vis: A stock solution of the sample is prepared in a suitable solvent (e.g., methanol) and scanned over a range of 200-400 nm to determine the λ_{max} .[\[6\]](#)

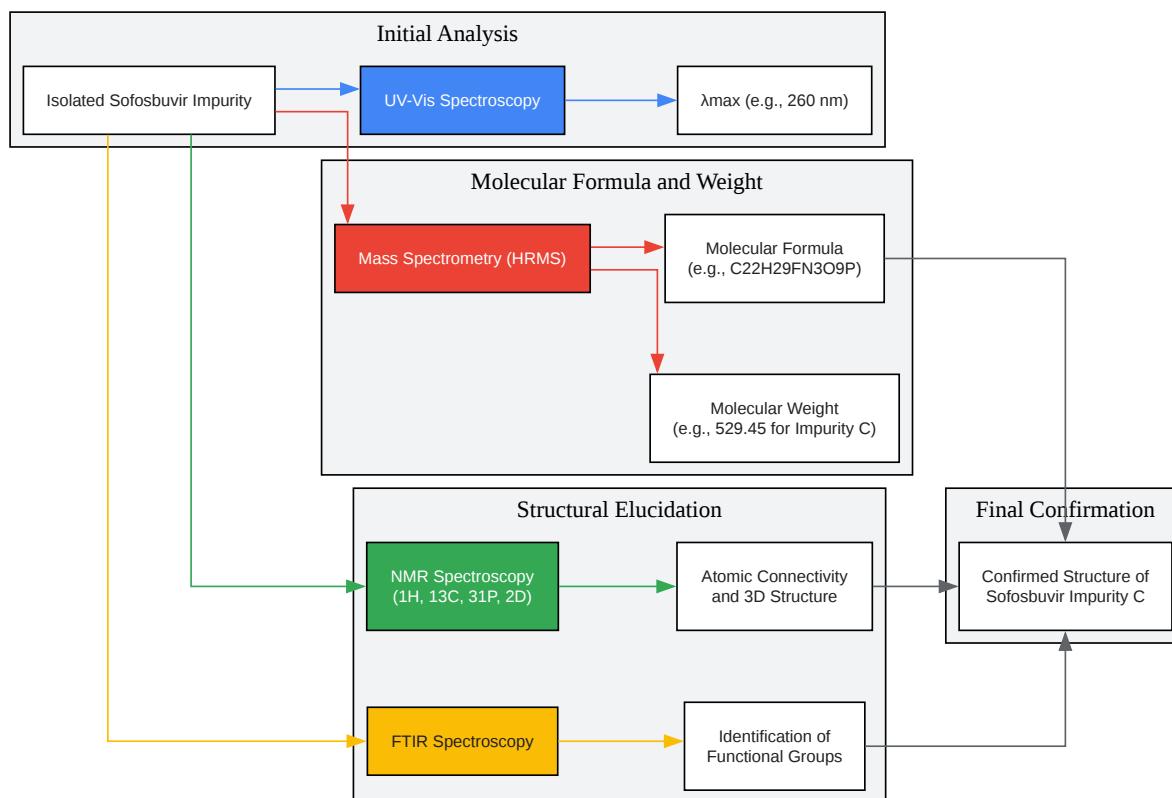
Visualizations

Workflow for Impurity Identification and Characterization

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Caption: Workflow for the identification and characterization of Sofosbuvir impurities.

Logical Relationship in Spectroscopic Analysis



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Caption: Logical flow of spectroscopic techniques for impurity structure elucidation.

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